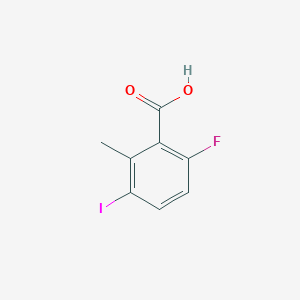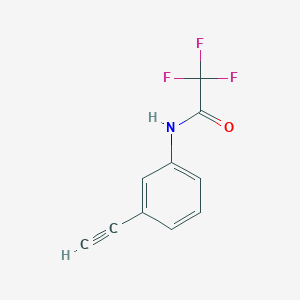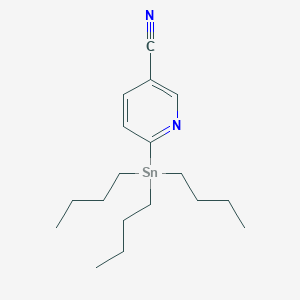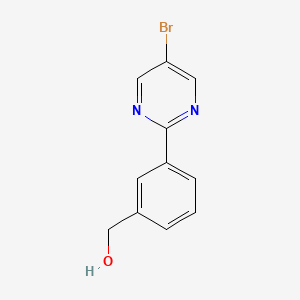
(3-(5-溴嘧啶-2-基)苯基)甲醇
描述
“(3-(5-Bromopyrimidin-2-yl)phenyl)methanol” is a chemical compound with the molecular formula C11H9BrN2O and a molecular weight of 265.11 .
Synthesis Analysis
The synthesis of this compound involves the use of Sodium borohydride added to a suspension of 5-bromo-pyridine-3-carbaldehyde in MeOH . Rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation has also been studied .Molecular Structure Analysis
The molecular structure of this compound consists of a bromopyrimidinyl group attached to a phenylmethanol group .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 321.2±34.0 °C and a predicted density of 1.548±0.06 g/cm3 .科学研究应用
合成和抗菌活性
- Shaban、Nasr 和 Morgaan (2000) 的一项研究探讨了使用与 (3-(5-溴嘧啶-2-基)苯基)甲醇结构相关的化合物合成具有抗菌特性的无环 C-核苷酸 (Shaban、Nasr 和 Morgaan,2000)。
化学反应和结构
- Verbitskiy 等人 (2013) 对 5-溴嘧啶与各种化合物反应进行了研究,展示了由于钯催化的芳基-芳基 C-C 偶联,溴嘧啶衍生物在合成嘧啶中的化学多样性和潜在应用 (Verbitskiy 等人,2013)。
药用
- Chrovian 等人 (2018) 描述了在 P2X7 拮抗剂合成中使用相关化合物,突出了其在情绪障碍治疗开发中的潜力 (Chrovian 等人,2018)。
不对称合成和生物催化
- Şahin、Serencam 和 Dertli (2019) 报道了使用乳酸杆菌副干酪菌 BD101 生产对映体纯的 (S)-苯基(吡啶-2-基)甲醇,强调了生物催化剂在合成手性醇中的重要性 (Şahin、Serencam 和 Dertli,2019)。
计算化学研究
- Trivedi (2017) 对结构相似的 (RS)-(3-溴苯基)(吡啶-2-基)甲醇进行了理论研究,以了解其活性位点和分子性质 (Trivedi,2017)。
安全和危害
属性
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-5-13-11(14-6-10)9-3-1-2-8(4-9)7-15/h1-6,15H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMTZHFJTFFWFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=N2)Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732175 | |
| Record name | [3-(5-Bromopyrimidin-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1092568-90-5 | |
| Record name | [3-(5-Bromopyrimidin-2-yl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


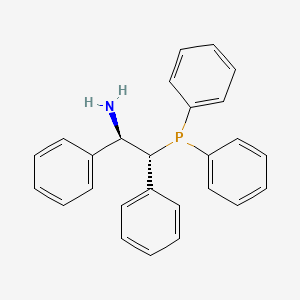
![1-[9-Ethyl-6-[2-methyl-4-[(tetrahydro-2-furanyl)methoxy]benzoyl]-9H-carbazol-3-yl]-1-(O-acetyloxime)ethanone](/img/structure/B1509120.png)
![3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole](/img/structure/B1509127.png)
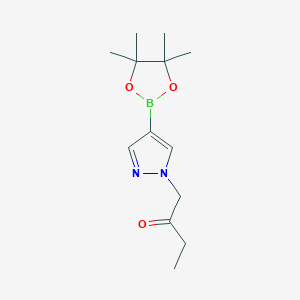

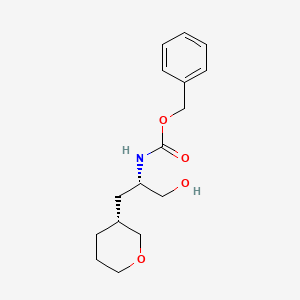
![3'-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2'-(5-fluoro-6-methylpyridin-2-yl)-5',6'-dihydrospiro[cyclohexane-1,7'-pyrrolo[1,2-a]imidazol]-4-ol](/img/structure/B1509148.png)
![9-Bromo-1-butoxybenzo[c][1,6]naphthyridin-6(5H)-one](/img/structure/B1509155.png)

